molecular formula C27H26N6OS B2376191 N-[2-(4-phenylpiperazin-1-yl)ethyl]-9-sulfanylidene-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-5-carboxamide CAS No. 688792-56-5

N-[2-(4-phenylpiperazin-1-yl)ethyl]-9-sulfanylidene-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-5-carboxamide

Cat. No.: B2376191
CAS No.: 688792-56-5
M. Wt: 482.61
InChI Key: QYJWKZILKVHCOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-phenylpiperazin-1-yl)ethyl]-9-sulfanylidene-8,10,17-triazatetracyclo[8700^{2,7}0^{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is known for its unique structural features, which include a piperazine ring, a benzimidazole core, and a quinazoline moiety

Scientific Research Applications

N-[2-(4-phenylpiperazin-1-yl)ethyl]-9-sulfanylidene-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-5-carboxamide has a wide range of scientific research applications:

Preparation Methods

The synthesis of N-[2-(4-phenylpiperazin-1-yl)ethyl]-9-sulfanylidene-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-5-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:

    Formation of the Piperazine Derivative: The synthesis begins with the preparation of the 4-phenylpiperazine derivative. This is achieved through the reaction of phenylamine with ethylene oxide, followed by cyclization with piperazine.

    Construction of the Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Quinazoline Formation: The quinazoline moiety is introduced by reacting the benzimidazole derivative with an appropriate aldehyde or ketone, followed by cyclization.

    Final Coupling and Thioxo Group Introduction:

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

N-[2-(4-phenylpiperazin-1-yl)ethyl]-9-sulfanylidene-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the thioxo group to a thiol or the reduction of the quinazoline moiety.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents such as alkyl halides or acyl chlorides.

    Cyclization: Intramolecular cyclization reactions can be induced under acidic or basic conditions to form various fused ring systems.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved.

Comparison with Similar Compounds

N-[2-(4-phenylpiperazin-1-yl)ethyl]-9-sulfanylidene-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-5-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined structural features and its diverse range of applications in medicinal and industrial research.

Properties

IUPAC Name

N-[2-(4-phenylpiperazin-1-yl)ethyl]-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N6OS/c34-26(28-12-13-31-14-16-32(17-15-31)20-6-2-1-3-7-20)19-10-11-21-23(18-19)30-27(35)33-24-9-5-4-8-22(24)29-25(21)33/h1-11,18H,12-17H2,(H,28,34)(H,30,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYJWKZILKVHCOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)C2=CC3=C(C=C2)C4=NC5=CC=CC=C5N4C(=S)N3)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.